An In-depth Technical Guide to 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(benzylamino)-1,1,1-trifluoropropan-2-ol, a fluorinated amino alcohol of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and its role as a valuable chiral building block in modern organic synthesis.
Introduction: The Significance of β-Amino-α-trifluoromethyl Alcohols
The introduction of trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the benefits that make fluorinated compounds highly sought after in pharmaceutical research. Within this class, chiral β-amino-α-trifluoromethyl alcohols are particularly valuable synthons. Their vicinal amino alcohol motif is a key structural feature in numerous bioactive molecules, and the presence of the CF₃ group often enhances their therapeutic potential.[1] These compounds serve as versatile intermediates for synthesizing more complex chiral ligands, auxiliaries, and drug candidates, where stereochemistry is critical for efficacy and safety.[2]
This guide focuses specifically on 3-(benzylamino)-1,1,1-trifluoropropan-2-ol, providing an in-depth perspective for scientists looking to synthesize, characterize, and utilize this compound in their research endeavors.
Chemical Identity and Properties
While a dedicated CAS Registry Number for 3-(benzylamino)-1,1,1-trifluoropropan-2-ol is not consistently found in major chemical databases as of early 2026, its molecular structure is well-defined. It is crucial to distinguish it from its isomers and related N-alkylated analogs. The identity of the molecule is based on its IUPAC name and structural formula.
Table 1: Chemical and Physical Properties of 3-(benzylamino)-1,1,1-trifluoropropan-2-ol
| Property | Value | Source |
| IUPAC Name | 3-(benzylamino)-1,1,1-trifluoropropan-2-ol | - |
| Molecular Formula | C₁₀H₁₂F₃NO | [3] |
| Molecular Weight | 219.20 g/mol | [4] |
| Monoisotopic Mass | 219.0871 Da | [3] |
| Structure | - | |
| Predicted XlogP | 1.8 | [3] |
| Predicted Hydrogen Bond Donors | 2 | [3] |
| Predicted Hydrogen Bond Acceptors | 2 | [3] |
Note: Most properties are predicted values from computational models due to the limited availability of experimental data for this specific compound.
Synthesis and Manufacturing: A Mechanistic Approach
The most direct and logical synthetic route to 3-(benzylamino)-1,1,1-trifluoropropan-2-ol is the nucleophilic ring-opening of a trifluoromethylated epoxide with benzylamine. This method is efficient and provides good control over the regioselectivity of the reaction.
Synthetic Rationale
The choice of 1,1,1-trifluoro-2,3-epoxypropane (also known as 3,3,3-trifluoropropylene oxide) as the electrophile and benzylamine as the nucleophile is strategic. The epoxide ring is highly strained and susceptible to nucleophilic attack. Benzylamine is a readily available and effective nucleophile. The reaction proceeds via an Sₙ2 mechanism. The nucleophilic attack of the amine's lone pair occurs preferentially at the less sterically hindered carbon (C3), leading to the desired 3-amino-2-ol regioisomer. The electron-withdrawing nature of the adjacent trifluoromethyl group further activates the epoxide ring towards this reaction.
Detailed Experimental Protocol
As a self-validating system, this protocol includes checkpoints and expected outcomes.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 eq.). Dissolve the amine in absolute ethanol (approx. 0.5 M concentration).
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Reagent Addition: Slowly add 1,1,1-trifluoro-2,3-epoxypropane (1.1 eq.) to the stirred solution at room temperature. The addition should be done cautiously as the initial reaction can be exothermic.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-24 hours.
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Causality: Refluxing provides the necessary activation energy to overcome the barrier for the Sₙ2 reaction, ensuring the reaction proceeds to completion. Ethanol is a suitable polar protic solvent that can facilitate the reaction without competing as a nucleophile.
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-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the benzylamine spot and the appearance of a new, more polar product spot indicates reaction progression.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective in isolating the desired product.
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Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 3-(benzylamino)-1,1,1-trifluoropropan-2-ol as a viscous oil or a low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Applications in Research and Drug Development
The primary value of 3-(benzylamino)-1,1,1-trifluoropropan-2-ol lies in its utility as a chiral building block. The presence of three key functional groups—a secondary amine, a secondary alcohol, and a trifluoromethyl group—on a short carbon chain makes it a versatile precursor for a wide range of more complex molecules.
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Chiral Ligands: The amino alcohol motif can be used to synthesize chiral ligands for asymmetric catalysis. The trifluoromethyl group can enhance the ligand's electronic properties and stereochemical influence.[1]
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Pharmaceutical Intermediates: This compound is an ideal starting material for multi-step syntheses of drug candidates. The amine can be further functionalized, for example, through acylation or reductive amination, while the hydroxyl group can be used in ether or ester linkages, or it can be oxidized or replaced.
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Peptide Isosteres: α-Trifluoromethyl amine structures are sometimes used as isosteres for amide bonds in medicinal chemistry.[5] This building block provides a route to incorporate such features into novel peptide-based therapeutics.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Structural Elucidation
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NMR Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the two diastereotopic protons of the CH₂ next to the amine, and the CH proton adjacent to the hydroxyl and CF₃ groups.
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¹³C NMR: Will display distinct resonances for all 10 carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A singlet is expected, corresponding to the three equivalent fluorine atoms of the CF₃ group.
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-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.0944.[3]
Chiral Purity Analysis
Since the molecule contains a stereocenter at the C2 position, determining its enantiomeric purity is critical, especially if it is synthesized via an asymmetric route or if chiral resolution is performed.
Protocol: Chiral HPLC Method Development
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Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® (amylose-based) or Chiralcel® (cellulose-based) column. These are known to be effective for separating enantiomers of fluorinated alcohols.[6]
-
Mobile Phase: Start with a standard mobile phase system of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio under isocratic conditions.
-
Causality: The non-polar hexane and the more polar IPA work together to achieve separation. The alcohol modifier (IPA) is crucial for interacting with the chiral stationary phase and the analyte, enabling enantiomeric recognition.
-
-
Method Optimization: If baseline separation (Resolution Rₛ ≥ 1.5) is not achieved, systematically vary the percentage of IPA. Reducing the IPA percentage typically increases retention time and may improve resolution.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase to prevent peak distortion.
-
Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). The two enantiomers should elute at different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).[6]
Safety and Handling
While specific toxicity data for 3-(benzylamino)-1,1,1-trifluoropropan-2-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related amino alcohols and fluorinated compounds, it should be considered an irritant to the skin and eyes.[7]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol represents a valuable and versatile chemical building block for the modern medicinal chemist. Its straightforward synthesis from commercially available starting materials, combined with its trifluoromethyl, amine, and hydroxyl functionalities, makes it an attractive precursor for creating novel, stereochemically defined molecules with potential therapeutic applications. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, analyze, and effectively utilize this compound in their drug discovery and development programs.
References
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Gvozdik, N. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
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Li, W., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(46), 12855-12862. [Link]
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PubChemLite. (n.d.). 3-(benzylamino)-1,1,1-trifluoropropan-2-ol. Retrieved February 13, 2026, from [Link]
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Pytela, J., et al. (2020). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Organic & Biomolecular Chemistry, 18(33), 6493-6499. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 50(29), 6743-6746. [Link]
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PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved February 13, 2026, from [Link]
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